REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH2:9](Cl)[CH2:10][OH:11].C(=O)([O-])[O-].[Na+].[Na+]>>[OH:11][CH2:10][CH2:9][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for four hours
|
Duration
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4 h
|
Type
|
FILTRATION
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Details
|
Thereafter, the reaction mixture was suction-filtered while still hot, and the filter cake
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Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
The filtrate was then distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
passed over at 182° C./14 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
OCCNC1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |